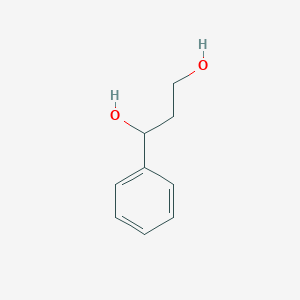

1-Phenylpropane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVFYOSEKOTFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341285 | |

| Record name | 1-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4850-49-1 | |

| Record name | 1-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Understanding the Utility of a Versatile Diol

An In-depth Technical Guide to the Chemical Properties of 1-Phenylpropane-1,3-diol

This compound is more than a simple C9H12O2 molecule; it represents a cornerstone chiral building block in modern organic synthesis.[1] Its structure, featuring both a primary and a secondary alcohol functional group, with the latter at a benzylic position, imparts a unique combination of reactivity and stereochemical potential. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound's properties. We will move beyond simple data recitation to explore the causality behind its behavior, providing field-proven insights into its synthesis, characterization, and application.

Core Physicochemical and Stereochemical Properties

The physical properties of this compound dictate its handling, purification, and reaction conditions. As a diol, it exhibits significant polarity, influencing its solubility. The presence of a chiral center at the C1 position means it exists as two enantiomers, (R)- and (S)-1-phenylpropane-1,3-diol, whose separation or stereoselective synthesis is often a primary objective for applications in drug development.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | [2][3][4] |

| Molecular Weight | 152.19 g/mol | [2][3] |

| CAS Number | 4850-49-1 (racemic) | [2] |

| 103548-16-9 ((R)-enantiomer) | [5] | |

| 96854-34-1 ((S)-enantiomer) | [3] | |

| Appearance | White crystalline solid | [5] |

| Melting Point | 62-66 °C ((R)-enantiomer) | [5][6] |

| Boiling Point | 175 °C @ 11 Torr | |

| Density | ~1.12 g/cm³ | [1] |

| XLogP3-AA | 0.7 | [2][3] |

| Topological Polar Surface Area | 40.5 Ų | [2][3][4] |

The XLogP3 value indicates moderate lipophilicity, suggesting solubility in a range of polar organic solvents and limited solubility in water. The polar surface area, contributed by the two hydroxyl groups, facilitates hydrogen bonding, which is responsible for its solid state at room temperature and its relatively high boiling point.

Spectroscopic Fingerprinting: A Self-Validating System for Identification

Accurate characterization is the bedrock of chemical research. The following spectroscopic data provide a robust fingerprint for verifying the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct regions. The aromatic protons of the phenyl group typically appear as a complex multiplet between 7.20 and 7.40 ppm. The benzylic proton (H1) is diagnostic, appearing as a triplet or doublet of doublets around 4.90 ppm. The methylene protons at the C2 position are diastereotopic and present as a multiplet near 1.95 ppm. The terminal methylene protons (H3) adjacent to the primary alcohol appear as a multiplet around 3.80 ppm. The hydroxyl protons are typically observed as broad singlets whose chemical shift is concentration and solvent dependent.

-

¹³C NMR Spectroscopy: The carbon spectrum shows nine distinct signals for the racemic mixture. Key resonances include the benzylic carbon (C1) at approximately 75 ppm, the primary alcohol carbon (C3) around 61 ppm, and the central methylene carbon (C2) near 41 ppm. The aromatic carbons resonate in the typical 125-143 ppm range.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups. The spectrum is dominated by a strong, broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydrogen-bonded diol. Other key signals include C-H stretches from the aromatic ring (3000-3100 cm⁻¹) and the aliphatic backbone (2850-2950 cm⁻¹), aromatic C=C bending vibrations around 1450-1600 cm⁻¹, and a strong C-O stretching band in the 1050-1150 cm⁻¹ region.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 152. A prominent fragment often corresponds to the loss of water (M-H₂O) at m/z = 134. The most characteristic fragmentation is the benzylic cleavage, resulting in a stable ion at m/z = 107 (C₆H₅CHOH⁺), which is often the base peak.[3][4]

Caption: Workflow for Synthesis and Characterization.

Synthesis and Reactivity: A Chemist's Perspective

The true value of this compound lies in its synthesis and subsequent chemical transformations. Its preparation is a common topic in asymmetric synthesis.

Enantioselective Synthesis

The development of methods for producing enantiomerically pure alcohols is of great interest.[7] A highly efficient and practical route to chiral 1,3-diols involves the asymmetric hydrogenation of β-keto esters using ruthenium-diphosphine catalysts (e.g., Ru-BINAP). The resulting β-hydroxy ester is then reduced to the desired 1,3-diol with a reducing agent like lithium aluminum hydride (LiAlH₄).[7] This method provides excellent enantioselectivity (up to 99% ee) and is scalable.[7]

Other notable synthetic approaches include:

-

Biocatalysis: The use of lyase and alcohol dehydrogenase enzymes can produce all four stereoisomers of related diols from simple starting materials like benzaldehyde and acetaldehyde, highlighting a green chemistry approach.[8]

-

Malonic Ester Reduction: Diethyl phenylmalonate can be reduced with a strong hydride agent like LiAlH₄ to yield the diol.[9]

Caption: Asymmetric Synthesis via Hydrogenation.

Protocol: Reduction of Ethyl (R)-3-hydroxy-3-phenylpropanoate

This protocol exemplifies a self-validating system for producing the chiral diol.

-

System Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) (3 equivalents) at 0 °C (ice bath). The causality here is critical: LiAlH₄ is highly reactive and exothermic with protic sources; slow addition at low temperature controls the reaction rate and ensures safety.

-

Substrate Introduction: A solution of ethyl (R)-3-hydroxy-3-phenylpropanoate (1 equivalent) in anhydrous THF is added dropwise to the stirred slurry of LiAlH₄ at 0 °C. Maintaining a low temperature is crucial to prevent side reactions.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 2-3 hours, monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by cooling back to 0 °C and slowly adding water, followed by a 15% NaOH solution and then more water (Fieser workup). This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts into a filterable solid.

-

Extraction & Purification: The resulting slurry is filtered, and the solid is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure (R)-1-phenylpropane-1,3-diol.

Chemical Reactivity

The differential reactivity of the primary and secondary alcohols can be exploited for selective transformations. The primary alcohol is less sterically hindered and generally more nucleophilic, allowing for selective esterification or etherification under carefully controlled conditions. The benzylic secondary alcohol is prone to oxidation and can also be a leaving group in substitution or elimination reactions after activation (e.g., tosylation).

Applications in Drug Development and Research

This compound is primarily valued as an intermediate.[10] Its enantiopure forms are critical for constructing complex chiral molecules. For example, it serves as a precursor to compounds like (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a valuable chiral amine.[11] Furthermore, it has been identified as a known impurity in the synthesis of certain active pharmaceutical ingredients, such as Dapoxetine, making its characterization essential for quality control in the pharmaceutical industry.[4] The diol scaffold is also a starting point for designing novel bioactive compounds, including potential cytotoxic agents for cancer research.[12]

References

- 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059. PubChem. [Link]

- (R)-PHENYL-1,3-PROPANEDIOL. ChemBK. [Link]

- (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537. PubChem. [Link]

- (R)-(+)-1-Phenyl-1,3-propanediol | C9H12O2 | CID 2735120. PubChem. [Link]

- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).

- EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGEN

- 1-Phenyl-1 3-Propanediol - Uses, DMF, Dossier, Manufacturer, Supplier. PharmaCompass.com. [Link]

- Synthesis of 2-phenyl-propane-1,3-diol. PrepChem.com. [Link]

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716).

- 1,2-Diphenylpropane-1,3-diol - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

- Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol.

- (1R,2S)-1-Phenylpropane-1,2-diol. PubChem. [Link]

- Figure S6. IR spectrum of 1-phenyl-1-propanone (1a).

- 1,2-Propanediol, 1-phenyl-. NIST WebBook. [Link]

- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Brieflands. [Link]

- WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.

- Does 1, 3 diphenyl propan-1, 3-dione show a haloform reaction?. Quora. [Link]

- Progress in 1,3-propanediol biosynthesis. PubMed Central (PMC). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(+)-1-Phenyl-1,3-propanediol | C9H12O2 | CID 2735120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. (R)-1-Phenyl-1,3-propanediol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. sctunisie.org [sctunisie.org]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. 1-Phenyl-1 3-Propanediol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 11. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol synthesis - chemicalbook [chemicalbook.com]

- 12. brieflands.com [brieflands.com]

1-Phenylpropane-1,3-diol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-Phenylpropane-1,3-diol

This guide provides a comprehensive, methodology-driven approach to the structural confirmation of this compound. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple listing of techniques to offer a logical, self-validating workflow. The narrative emphasizes the causality behind experimental choices, ensuring that each analytical step builds upon the last to create an unassailable body of evidence for the target molecular structure.

Introduction: The Analytical Imperative

In synthetic and medicinal chemistry, the unambiguous confirmation of a molecule's structure is paramount. This compound (C₉H₁₂O₂), a chiral diol, serves as a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its structure, featuring a phenyl ring, a benzylic alcohol, and a primary alcohol connected by a propane backbone, presents a clear and instructive case for the application of modern spectroscopic methods. This document outlines the integrated analytical workflow used to verify its identity, moving from foundational molecular formula determination to the fine details of atomic connectivity.

Part 1: Foundational Analysis - Molecular Formula and Mass Verification

The first objective is to determine the molecular formula and verify the molecular weight of the analyte. This is achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the molecule and deduce its elemental composition.

Methodology: Electrospray Ionization - Time of Flight (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of high-purity methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-TOF mass spectrometer.

-

Analysis Mode: Operate in positive ion mode. Protonation ([M+H]⁺) is expected due to the presence of hydroxyl groups.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis: Identify the monoisotopic mass of the most abundant ion. Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass.

Expected Results & Interpretation:

The molecular formula of this compound is C₉H₁₂O₂.[2] The expected exact mass for the protonated molecule [M+H]⁺ (C₉H₁₃O₂⁺) is 153.0910. The HRMS analysis should yield a measured mass within a narrow tolerance (typically < 5 ppm) of this theoretical value, confirming the elemental composition.

Trustworthiness Check: The high resolution of the TOF analyzer allows for mass measurements with sufficient accuracy to distinguish between different elemental formulas that might have the same nominal mass. For instance, C₉H₁₂O₂ can be clearly distinguished from a potential isomer like C₁₀H₁₆O, which has a significantly different exact mass.

Part 2: Functional Group Identification - Infrared (IR) Spectroscopy

With the molecular formula established, the next step is to identify the key functional groups present. Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for this purpose.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the neat sample (if an oil) or a few crystals (if a solid) directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data & Interpretation:

The IR spectrum provides direct evidence for the hydroxyl and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3320 (broad) | Strong | O-H stretch (from the two alcohol groups)[3] |

| ~3020 | Medium-Weak | Aromatic C-H stretch[3] |

| ~2935 | Medium | Aliphatic C-H stretch (from CH and CH₂ groups)[3] |

| ~1595, ~1490, ~1450 | Medium-Weak | Aromatic C=C ring stretches[3] |

| ~1050-1150 | Strong | C-O stretch (from primary and secondary alcohols) |

Scientist's Note: The broadness of the O-H stretching band is a hallmark of hydrogen bonding between the diol molecules, providing strong evidence for the presence of the hydroxyl groups.

Part 3: The Proton Framework - ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the number of different proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 8 scans.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Expected Data & Interpretation:

The proposed structure of this compound has five distinct proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.40 - 7.20 | Multiplet | 5H | Ar-H | Protons on the phenyl ring. |

| ~4.90 | Triplet of Doublets (td) or Multiplet | 1H | H -1 | Benzylic proton, deshielded by both the phenyl ring and the hydroxyl group. Coupled to H-2. |

| ~3.85 | Multiplet | 2H | H -3 | Methylene protons adjacent to the primary hydroxyl group. Coupled to H-2. |

| ~2.00 | Multiplet | 2H | H -2 | Methylene protons coupled to both H-1 and H-3. |

| Variable (broad) | Singlet | 2H | OH | Chemical shift is concentration-dependent; may not be observed or may be very broad. |

Note: The exact chemical shifts and multiplicities can vary slightly based on solvent and concentration. The data presented is a representative expectation based on literature values.[3]

Part 4: The Carbon Backbone - ¹³C{¹H} NMR Spectroscopy

Complementing the ¹H NMR, the proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Experimental Protocol: ¹³C{¹H} NMR

-

Sample & Instrument: Use the same sample and spectrometer as for the ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled carbon spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Expected Data & Interpretation:

The structure has 7 unique carbon environments (three of the aromatic carbons are chemically equivalent due to symmetry).

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142-144 | C -ipso | Quaternary aromatic carbon attached to the propane chain. |

| ~128-129 | C -ortho/meta | Aromatic CH carbons. |

| ~126-127 | C -para | Aromatic CH carbon. |

| ~72-74 | C -1 | Carbon bearing the benzylic alcohol, deshielded by the oxygen and phenyl group. |

| ~60-62 | C -3 | Carbon bearing the primary alcohol. |

| ~40-42 | C -2 | Aliphatic methylene carbon. |

Part 5: Assembling the Pieces - 2D NMR and the Final Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide the definitive connections to assemble the structure.

Workflow & Interpretation:

-

COSY (¹H-¹H Correlation): This experiment shows which protons are coupled to each other. For this compound, we expect to see a cross-peak connecting the H-1 signal (~4.90 ppm) with the H-2 signal (~2.00 ppm), and another cross-peak connecting the H-2 signal with the H-3 signal (~3.85 ppm). This confirms the -CH(OH)-CH₂-CH₂(OH) spin system.

-

HSQC (¹H-¹³C Correlation): This experiment maps each proton directly to the carbon it is attached to. This allows for unambiguous assignment of the carbon signals based on the already-assigned proton signals. For example, the proton at ~4.90 ppm (H-1) will show a correlation to the carbon at ~73 ppm (C-1).

The combination of these techniques provides an interlocking web of evidence that confirms the atomic connectivity of the entire molecule.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of experiments, where each step provides crucial information that informs the next, leading to a conclusive structural assignment.

Caption: Overall workflow for the structure elucidation of this compound.

Visualizing Connectivity: The COSY Correlation

The COSY experiment is critical for establishing the propane backbone connectivity. The expected correlations are visualized below.

Caption: Key proton-proton couplings for this compound expected in a COSY spectrum.

Conclusion

The structural elucidation of this compound is a systematic process where orthogonal analytical techniques provide converging lines of evidence. High-resolution mass spectrometry establishes the elemental formula. Infrared spectroscopy confirms the presence of hydroxyl and aromatic groups. 1D NMR (¹H and ¹³C) provides the fundamental framework of proton and carbon environments. Finally, 2D NMR experiments like COSY and HSQC act as the definitive proof, connecting the individual atoms to reveal the complete and unambiguous molecular structure. This multi-faceted approach ensures the highest degree of confidence in the identity and purity of the compound, a critical requirement for its application in research and development.

References

- PubChem. (n.d.). 1-Phenyl-1,3-propanediol. National Center for Biotechnology Information.

- PubChem. (n.d.). (1S)-1-phenylpropane-1,3-diol. National Center for Biotechnology Information.

- PubChem. (n.d.). (R)-(+)-1-Phenyl-1,3-propanediol. National Center for Biotechnology Information.

- Ben-Aoun, T., et al. (n.d.). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. [Research Paper]. Retrieved from a research paper providing spectroscopic data.

Sources

An In-depth Technical Guide to 1-Phenylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-phenylpropane-1,3-diol, a versatile chiral building block with significant applications in the pharmaceutical and fragrance industries. We will delve into its chemical and physical properties, established synthesis protocols, and analytical characterization methods, with a focus on the scientific principles that underpin these techniques.

Core Identification and Properties

This compound is a colorless solid with a sweet, floral odor.[1] Its chemical structure consists of a phenyl group and two hydroxyl groups attached to a propane chain. This diol exists as a racemate and as individual enantiomers, each with distinct CAS numbers. The stereochemistry of this compound is crucial for its application in asymmetric synthesis, where it serves as a valuable chiral precursor for the production of enantiomerically pure pharmaceuticals and natural products.[1]

Chemical Abstract Service (CAS) Numbers:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3][4][5][6][7][9] |

| Molecular Weight | 152.19 g/mol | [1][2][3][6][7][9] |

| Appearance | Colorless to light yellow liquid or colorless solid | [1][2] |

| Melting Point | 61-66 °C | [2][5][8] |

| Boiling Point | 175 °C at 11 Torr | [1][2] |

| Density | 1.1198 g/cm³ at 15 °C | [1][2] |

| Solubility | Information not explicitly available in search results. | |

| pKa | 13.95 ± 0.20 (Predicted) | [2] |

| LogP | 1.10240 | [1] |

Synthesis of this compound

The synthesis of this compound, particularly in its enantiomerically pure forms, is a topic of significant interest. Asymmetric hydrogenation of β-keto esters is a highly efficient method for producing chiral 1,3-diols.[10]

Asymmetric Synthesis of (R)-1-Phenylpropane-1,3-diol

This protocol outlines a general and efficient method for the asymmetric synthesis of chiral 1,3-diols, adapted from a procedure involving the asymmetric hydrogenation of a β-keto ester followed by reduction.[10]

Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of (R)-1-phenylpropane-1,3-diol.

Detailed Protocol:

Step 1: Asymmetric Hydrogenation of Ethyl 3-oxo-3-phenylpropanoate

-

Catalyst Preparation: A suitable chiral ruthenium-diphosphine catalyst, such as one derived from (R)-BINAP, is utilized. These catalysts are known for their high enantioselectivity in the hydrogenation of functionalized ketones.[10]

-

Reaction Setup: In a reaction vessel, dissolve ethyl 3-oxo-3-phenylpropanoate in methanol.[10]

-

Hydrogenation: Add the chiral ruthenium catalyst (e.g., 2 mol%) to the solution. Pressurize the vessel with hydrogen gas and stir the mixture at a controlled temperature until the reaction is complete, as monitored by techniques like TLC or GC.

-

Work-up and Purification: After the reaction, the solvent is removed under reduced pressure. The resulting crude product, ethyl (R)-3-hydroxy-3-phenylpropanoate, can be purified by column chromatography.

Step 2: Reduction of Ethyl (R)-3-hydroxy-3-phenylpropanoate

-

Reaction Setup: In a flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) and cool the mixture to 0 °C.[10]

-

Addition of Ester: Slowly add a solution of ethyl (R)-3-hydroxy-3-phenylpropanoate in dry THF to the LiAlH₄ suspension.

-

Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for a few hours.[10] Carefully quench the reaction by the sequential addition of water, a sodium hydroxide solution, and then more water.

-

Extraction and Purification: Extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The final product, (R)-1-phenylpropane-1,3-diol, can be purified by column chromatography.[10]

Analytical Characterization

The identity and purity of this compound are confirmed using various spectroscopic and chromatographic techniques.

Spectroscopic Methods

While specific spectra are not provided in the search results, the following techniques are standard for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the methine proton adjacent to the phenyl group and one hydroxyl group, and the methylene protons of the propane chain.

-

¹³C NMR would display distinct peaks for the carbon atoms in the phenyl ring and the propane backbone.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups.[10]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (152.19 g/mol ).[1][2][3][6][7][9]

Chromatographic Methods

-

Gas Chromatography (GC): GC is a valuable tool for assessing the purity of this compound and for determining the enantiomeric excess of chiral samples when using a chiral stationary phase.[5][10]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also employed to separate and quantify the enantiomers of this compound, providing accurate measurements of enantiomeric excess.[10]

Safety and Handling

This compound is considered a hazardous substance.[11] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

Hazard Identification:

-

Skin and Eye Irritation: May cause skin and eye irritation.[12][13]

-

Respiratory Irritation: May cause respiratory irritation.[12][13]

-

Ingestion: Accidental ingestion may be harmful.[11]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[12][13]

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.

Applications

This compound and its enantiomers are valuable intermediates in organic synthesis.

-

Chiral Building Blocks: They are crucial starting materials for the synthesis of enantiomerically pure pharmaceuticals and natural products.[1]

-

Fragrance Industry: This compound is also utilized in the synthesis of fragrances.[1]

-

Fine Chemicals: It serves as an intermediate in the production of various fine chemicals.[14]

Conclusion

This compound is a key chemical entity with significant utility in specialized fields of chemistry. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe application in research and development. The methodologies outlined in this guide provide a foundation for scientists and professionals working with this versatile compound.

References

- Matrix Fine Chemicals. (n.d.). This compound | CAS 103548-16-9.

- Ben-imram, R., et al. (n.d.). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION.

- PubChem. (n.d.). (1S)-1-phenylpropane-1,3-diol.

- PubChem. (n.d.). 1-Phenyl-1,3-propanediol.

- DrugBank. (n.d.). 1-Phenyl-1,3-Propanediol.

- PharmaCompass. (n.d.). 1-Phenyl-1,3-Propanediol.

- PrepChem. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol.

- ResearchGate. (n.d.). The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion1.

- ResearchGate. (n.d.). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol.

- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-Phenyl-1,3-propanediol | 4850-49-1 [chemicalbook.com]

- 3. 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 103548-16-9 [matrix-fine-chemicals.com]

- 5. (R)-1-Phenyl-1,3-propanediol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. (R)-1-Phenyl-1,3-propanediol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-1-PHENYL-1,3-PROPANEDIOL | 96854-34-1 [chemicalbook.com]

- 9. 1-Phenyl-1 3-Propanediol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. sctunisie.org [sctunisie.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 1-Phenyl-1 3-Propanediol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

1-Phenylpropane-1,3-diol molecular weight

An In-Depth Technical Guide to 1-Phenylpropane-1,3-diol: Properties, Synthesis, and Characterization

Introduction

This compound is a diol of significant interest in synthetic organic chemistry. Its structure, featuring a phenyl group and two hydroxyl groups at positions 1 and 3, makes it a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries.[1] The presence of a stereocenter at the C1 position means the molecule can exist as (R) and (S) enantiomers, the specific stereochemistry of which is often crucial for the biological activity of its derivatives.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, detail a reliable synthetic protocol, outline robust characterization methods, and discuss its primary applications, grounding all claims in authoritative data.

Physicochemical and Structural Properties

The foundational step in working with any chemical compound is to understand its core properties. This compound is a colorless solid at room temperature.[1] Its key identifiers and physical properties are summarized below.

Core Data Summary

A compilation of essential data for this compound is presented in Table 1. This information is critical for calculating molar equivalents in reactions, predicting solubility, and determining appropriate analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |

| Molecular Weight | 152.19 g/mol | [1][2][3][4][5] |

| Exact Mass | 152.083729621 g/mol | [2][3] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 4850-49-1 (for the racemate) | [1][3] |

| Boiling Point | 175 °C (at 11 Torr) | [1] |

| Melting Point | 62-66 °C (for the (R)-enantiomer) | [6] |

| Topological Polar Surface Area | 40.5 Ų | [2][3] |

| Hydrogen Bond Donors | 2 | [2][3] |

| Hydrogen Bond Acceptors | 2 | [2][3] |

Chemical Structure

The molecular structure dictates the compound's reactivity and spectral characteristics. The chiral center at C1, bonded to the phenyl ring and a hydroxyl group, is the key feature for its application in asymmetric synthesis.

Caption: Chemical structure of this compound.

Synthesis and Purification

A common and reliable method for synthesizing this compound involves the reduction of a suitable precursor, such as diethyl phenylmalonate.[7] This approach is advantageous due to the commercial availability of the starting material and the high efficiency of the reduction step.

Synthesis Workflow: Reduction of Diethyl Phenylmalonate

The core of this synthesis is the reduction of both ester groups of the malonate to primary alcohols. This requires a powerful reducing agent.

Expertise & Causality: The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is deliberate and critical. Milder reagents, such as sodium borohydride (NaBH₄), are generally incapable of reducing esters. LiAlH₄ is a potent source of hydride ions (H⁻), which readily attack the electrophilic carbonyl carbons of the esters, leading to their complete reduction to the corresponding diol. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent the violent and exothermic reaction of LiAlH₄ with water.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Diethyl phenylmalonate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Potassium sodium tartrate tetrahydrate (Rochelle's salt)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a slurry of LiAlH₄ (2.2 eq.) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

Addition of Ester: Diethyl phenylmalonate (1.0 eq.) is dissolved in anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry over 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding a saturated aqueous solution of Rochelle's salt until the gray precipitate turns into a white, granular solid and gas evolution ceases. This step is highly exothermic and must be done with extreme caution.

-

Extraction: The resulting mixture is filtered, and the solid is washed thoroughly with ethyl acetate. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted two more times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude oil is purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others, ensuring the final product meets the required specifications.

Caption: Logical workflow for the analytical validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the exact structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals include: a multiplet for the aromatic protons (5H), a triplet or multiplet for the benzylic proton (1H, CH-OH), a multiplet for the central methylene protons (2H), a triplet for the terminal methylene protons (2H, CH₂-OH), and broad singlets for the two hydroxyl protons (2H), which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms. For this compound, nine distinct signals are expected, corresponding to the phenyl carbons and the three aliphatic carbons.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular weight, of the compound.

-

Electron Ionization (EI-MS): Under EI-MS conditions, the molecular ion peak [M]⁺ should be observed at an m/z ratio corresponding to the molecular weight (152.19). Common fragmentation patterns include the loss of water (m/z 134) and cleavage of the C-C bonds in the propane chain.[3]

-

High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental composition by providing a highly accurate mass measurement (e.g., 152.0837), which should match the calculated exact mass for C₉H₁₂O₂.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by:

-

A strong, broad absorption band in the region of 3600-3200 cm⁻¹ , which is indicative of the O-H stretching vibration of the alcohol groups.

-

Sharp peaks between 3100-3000 cm⁻¹ corresponding to aromatic C-H stretching.

-

Absorptions in the 3000-2850 cm⁻¹ region due to aliphatic C-H stretching.

-

Aromatic C=C stretching peaks around 1600 cm⁻¹ and 1450 cm⁻¹ .

Applications and Safety

Core Applications

The primary utility of this compound lies in its role as a versatile chiral intermediate.[1]

-

Pharmaceutical Synthesis: Enantiomerically pure forms, such as (R)- or (S)-1-phenylpropane-1,3-diol, are used as starting materials for synthesizing active pharmaceutical ingredients (APIs) where specific stereochemistry is required for efficacy and to minimize side effects.

-

Fragrance Industry: Its derivatives can be used in the formulation of fragrances and perfumes.[1]

Safety and Handling

According to safety data sheets, this compound and its derivatives may cause skin and serious eye irritation.[8]

-

Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of fundamental importance in synthetic chemistry. A thorough understanding of its properties, combined with robust and validated protocols for its synthesis and characterization, is essential for its effective use. The methodologies and data presented in this guide provide researchers and developers with the critical information needed to confidently incorporate this valuable building block into their synthetic programs.

References

- PharmaCompass. (n.d.). 1-Phenyl-1 3-Propanediol | Drug Information, Uses, Side Effects, Chemistry.

- National Center for Biotechnology Information. (n.d.). 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059. PubChem.

- National Center for Biotechnology Information. (n.d.). (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537. PubChem.

- PrepChem.com. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-Phenyl-1 3-Propanediol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-1-Phenyl-1,3-propanediol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-1-Phenyl-1,3-propanediol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylpropane-1,3-diol

Introduction

1-Phenylpropane-1,3-diol is a vicinal diol of significant interest in synthetic organic chemistry and drug development due to its versatile chemical structure. The presence of a phenyl group and two hydroxyl groups on a propane backbone allows for a variety of chemical transformations and potential biological activities. Accurate and comprehensive characterization of this molecule is paramount for its application in research and development. This guide provides a detailed analysis of the key spectroscopic data for this compound, offering a foundational dataset for its identification, purity assessment, and structural elucidation.

This document will delve into the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data will be explained to provide a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure

The structural formula of this compound is C₉H₁₂O₂.[1] The molecule contains a chiral center at the carbon atom bearing the phenyl and one of the hydroxyl groups (C1).

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically used for ¹³C NMR to compensate for the low natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. Proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is required compared to ¹H NMR.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected.

¹³C NMR Spectral Data and Interpretation

| Signal (δ, ppm) | Assignment |

| ~144 | C (quaternary, phenyl) |

| ~128.5 | CH (aromatic) |

| ~127.5 | CH (aromatic) |

| ~126 | CH (aromatic) |

| ~75 | CH-OH (C1) |

| ~60 | CH₂-OH (C3) |

| ~40 | CH₂ (C2) |

Causality and Interpretation:

-

Aromatic Carbons (~126-144 ppm): The phenyl group shows four distinct signals. The quaternary carbon (attached to the propane chain) is the most deshielded. The other three signals correspond to the ortho, meta, and para carbons.

-

Carbons Bearing Hydroxyl Groups (~60-75 ppm): The carbons directly attached to the electronegative oxygen atoms of the hydroxyl groups are significantly deshielded. The benzylic carbon (C1) at ~75 ppm is more deshielded than the C3 carbon at ~60 ppm due to the additional electron-withdrawing effect of the phenyl ring.

-

Methylene Carbon (~40 ppm): The C2 carbon appears at a higher field (more shielded) as it is not directly attached to an electronegative atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed as a KBr pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate. For a liquid sample, it can be analyzed as a neat liquid between two salt plates.

-

Data Acquisition: A background spectrum is first recorded. Then, the sample is placed in the IR beam, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1100-1000 | Strong | C-O stretch (alcohol) |

Causality and Interpretation:

-

O-H Stretch (3400-3200 cm⁻¹): The most prominent feature in the IR spectrum is a strong, broad absorption band in this region, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding.

-

C-H Stretches: The absorptions between 3100-3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring, while the bands between 3000-2850 cm⁻¹ correspond to the aliphatic C-H stretches of the propane chain.

-

C=C Aromatic Stretches: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring.

-

C-O Stretch (1100-1000 cm⁻¹): A strong absorption in this region is due to the C-O stretching vibration of the alcohol functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data and Interpretation

The molecular weight of this compound is 152.19 g/mol . [1][2]The mass spectrum will show a molecular ion peak (M⁺) at m/z = 152.

Key Fragmentation Patterns (EI):

-

Loss of H₂O (m/z = 134): A common fragmentation for alcohols is the loss of a water molecule.

-

Benzylic Cleavage (m/z = 107): Cleavage of the C1-C2 bond is favorable due to the formation of a stable benzylic carbocation [C₆H₅CHOH]⁺. This is often a prominent peak.

-

Loss of CH₂OH (m/z = 121): Fragmentation involving the loss of the hydroxymethyl group.

-

Phenyl Cation (m/z = 77): The presence of the phenyl group often gives rise to a peak at m/z = 77, corresponding to the C₆H₅⁺ ion.

Caption: Proposed fragmentation of this compound in EI-MS.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure and provides a detailed understanding of its chemical properties. This guide serves as a valuable resource for researchers and scientists working with this compound, ensuring its accurate identification and use in further applications.

References

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627).

- PubChem. (n.d.). (R)-(+)-1-Phenyl-1,3-propanediol.

- PubChem. (n.d.). (1S)-1-phenylpropane-1,3-diol.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716).

- PubChem. (n.d.). 1-Phenyl-1,3-propanediol.

- SpectraBase. (n.d.). 1,2-Diphenylpropane-1,3-diol.

- PubChem. (n.d.). 1,3-Diphenyl-1,3-propanediol.

- ResearchGate. (n.d.). IR spectrum of 1-phenyl-1-propanone (1a).

- NIST. (n.d.). 1,2-Propanediol, 1-phenyl-.

- MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

- ResearchGate. (2023). Spectroscopic and an active site analysis of 2,2-diphenyl-1,3-propanediol as antitumor and inflammatory potential.

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 1-Phenylpropane-1,3-diol

Preamble: The Imperative for Rigorous Structural Elucidation

In the landscape of drug discovery and development, the unambiguous structural confirmation of chemical entities is paramount. Molecules such as 1-phenylpropane-1,3-diol represent a common structural motif, serving as chiral building blocks and key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Their precise stereochemistry and connectivity dictate their biological activity and safety profile. Consequently, a robust and definitive analytical methodology is not merely a procedural step but a foundational pillar of scientific integrity and regulatory compliance.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[3] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, delivering precise data on atom connectivity, spatial proximity, and stereochemistry.[4][5] This guide presents a comprehensive, field-proven workflow for the complete NMR analysis of this compound, moving from fundamental one-dimensional experiments to advanced two-dimensional correlation spectroscopy for unequivocal structure verification.

The Analytical Strategy: A Multi-Technique Approach

A complete structural assignment of this compound necessitates a logical, multi-layered NMR approach. Relying on a single experiment is insufficient due to potential signal overlap and ambiguity. Our strategy is built on a progressive sequence of experiments where each step validates and builds upon the last.

First, the molecular structure and the atom numbering scheme used throughout this guide are established.

Figure 1: Molecular structure of this compound with IUPAC numbering.

The analytical workflow begins with rapid 1D experiments (¹H, ¹³C, DEPT) to provide an initial assessment of the functional groups and carbon types. This is followed by a suite of 2D experiments (COSY, HSQC, HMBC) to resolve ambiguities and establish definitive correlations.

Figure 2: Logical workflow for the complete NMR-based structural elucidation.

Experimental Protocols: Ensuring Data Integrity

The quality of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols represent a validated starting point for high-quality data acquisition on a standard 400 or 500 MHz spectrometer.

Protocol 1: Sample Preparation

-

Mass Measurement: Accurately weigh 10-15 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. If the hydroxyl protons are of specific interest and exchange is to be minimized, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), unless the deuterated solvent contains a residual solvent peak that can be used for referencing.

Protocol 2: NMR Data Acquisition These are general parameters; optimization may be required based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled single pulse (zgpg30).

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

-

-

DEPT-135:

-

Pulse Program: Standard DEPT-135 sequence.

-

Parameters: Use parameters similar to the ¹³C experiment. DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.[6]

-

-

¹H-¹H COSY:

-

Pulse Program: Standard gradient-selected COSY (cosygpqf).

-

Data Points (F2 & F1): 2048 x 256 (or 512).

-

Number of Scans: 2-4 per increment.

-

-

¹H-¹³C HSQC:

-

Pulse Program: Standard gradient-selected sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

-

Spectral Width (F2 - ¹H): 10-12 ppm.

-

Spectral Width (F1 - ¹³C): 100-120 ppm (centered on the aliphatic/benzylic region).

-

¹JCH Coupling Constant: Optimized for ~145 Hz.

-

-

¹H-¹³C HMBC:

-

Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

-

Spectral Widths: Same as HSQC.

-

Long-Range Coupling Delay (d6): Optimized for a coupling constant of 8-10 Hz. This delay is critical for observing 2- and 3-bond correlations.[7]

-

Data Analysis and Interpretation: A Step-by-Step Elucidation

One-Dimensional NMR Analysis

-

¹H NMR Spectrum: The proton spectrum provides the initial blueprint.

-

Aromatic Region (δ ~7.2-7.4 ppm): A complex multiplet integrating to 5 protons is expected, corresponding to the monosubstituted phenyl ring (H2'/H6', H3'/H5', H4').

-

Benzylic Methine (H1, δ ~4.9-5.1 ppm): This proton, attached to a carbon bearing both a phenyl group and a hydroxyl group, will be significantly downfield. It is expected to appear as a triplet or a doublet of doublets due to coupling with the two H2 protons.[8]

-

Methylene (H3, δ ~3.8-4.0 ppm): The methylene group adjacent to the terminal hydroxyl (C3) will appear as a triplet, coupled to the H2 protons.

-

Methylene (H2, δ ~1.9-2.1 ppm): This central methylene group is diastereotopic and will likely appear as a complex multiplet, coupled to both H1 and H3.

-

Hydroxyl Protons (-OH): These signals are often broad and their chemical shift is highly dependent on concentration, temperature, and solvent. They may appear anywhere from δ 2-5 ppm.

-

-

¹³C NMR & DEPT-135 Spectra: These spectra reveal the carbon backbone.

-

Aromatic Carbons: Four signals are expected: C1' (quaternary, ~140-144 ppm), C2'/C6' (~126-128 ppm), C3'/C5' (~128-129 ppm), and C4' (~127-128 ppm).

-

Benzylic Carbon (C1, ~74-76 ppm): A CH signal (positive in DEPT-135) corresponding to the carbon attached to the phenyl ring and an OH group.[9]

-

Terminal Methylene (C3, ~60-62 ppm): A CH₂ signal (negative in DEPT-135) for the carbon bearing the terminal hydroxyl group.

-

Central Methylene (C2, ~40-42 ppm): A CH₂ signal (negative in DEPT-135) positioned between C1 and C3.

-

Two-Dimensional NMR Analysis: Confirming Connectivity

While 1D NMR provides a strong hypothesis, 2D NMR provides the definitive proof of structure by revealing through-bond correlations.[10][11]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies proton spin systems. For this compound, we expect to see a clear correlation pathway along the propane chain: H1 ↔ H2 ↔ H3. This confirms the C1-C2-C3 connectivity. The aromatic protons will also show correlations among themselves.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC creates a direct, one-bond correlation map between each proton and the carbon it is attached to.[11] This allows for the unambiguous assignment of each carbon signal based on its known proton partner. For example, the proton signal at ~5.0 ppm (H1) will show a cross-peak to the carbon signal at ~75 ppm (C1).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall molecular skeleton. It reveals correlations between protons and carbons that are typically two or three bonds away.[7][12] Key expected correlations that lock the structure together are illustrated below.

Figure 3: Key HMBC correlations confirming the structure of this compound.

Causality of Key HMBC Correlations:

-

H1 → C2'/C6': A three-bond correlation from the benzylic proton (H1) to the ortho-carbons of the phenyl ring (C2'/C6') definitively proves the attachment point of the propane chain to the ring.

-

H2'/H6' → C1: The reciprocal three-bond correlation from the ortho-protons to the benzylic carbon (C1) provides self-validating confirmation.

-

H1 → C2 and H2 → C1: These two-bond correlations confirm the C1-C2 bond.

-

H2 → C3 and H3 → C2: These two-bond correlations confirm the C2-C3 bond.

Consolidated Data Summary

The culmination of this multi-faceted analysis is a single, comprehensive table that assigns every signal and key correlation, providing a complete NMR fingerprint of the molecule.

Table 1: Consolidated ¹H and ¹³C NMR Data for this compound (in CDCl₃, 400 MHz)

| Position | δ ¹³C (ppm) | DEPT-135 | δ ¹H (ppm) | Multiplicity | J (Hz) | Key COSY Correlations | Key HMBC Correlations |

| 1 | ~75.5 | CH | ~5.05 | dd | ~8.0, 4.5 | H2 | C2, C1', C2'/C6' |

| 2 | ~41.5 | CH₂ | ~2.01 | m | - | H1, H3 | C1, C3 |

| 3 | ~61.0 | CH₂ | ~3.90 | t | ~6.5 | H2 | C2 |

| 1' | ~142.5 | C | - | - | - | - | C1, C2'/C6' |

| 2'/6' | ~126.0 | CH | ~7.35 | m | - | H3'/H5' | C1, C4' |

| 3'/5' | ~128.8 | CH | ~7.35 | m | - | H2'/H6', H4' | C1', C4' |

| 4' | ~127.9 | CH | ~7.30 | m | - | H3'/H5' | C2'/C6' |

Note: Chemical shifts (δ) and coupling constants (J) are typical values and may vary slightly based on experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet, dd=doublet of doublets.[13][14]

Conclusion

The structural elucidation of this compound is systematically and robustly achieved through a combination of 1D and 2D NMR spectroscopy. The initial hypotheses derived from ¹H, ¹³C, and DEPT spectra are rigorously tested and confirmed by COSY, HSQC, and HMBC experiments. This workflow provides an unambiguous and self-validating assignment of every proton and carbon atom, establishing the molecular connectivity with the highest degree of confidence. For professionals in drug development, this level of analytical rigor is non-negotiable, ensuring the identity and purity of key intermediates and final APIs, thereby safeguarding the integrity of the entire development pipeline.[15][16]

References

- NMRShiftDB - PubChem Data Source - NIH. (2025).

- 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059 - PubChem.

- (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537 - PubChem.

- Spectral Databases - Wiley Science Solutions. Wiley. [Link]

- NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]

- NMR Database for Faster Structural D

- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics. [Link]

- 2D NMR Introduction - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

- 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020). YouTube. [Link]

- Spectral Database for Organic Compounds - Wikipedia. Wikipedia. [Link]

- Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia. [Link]

- NMR under GxP in Drug Development and Manufacturing | Almac. Almac Group. [Link]

- 1,3-Diphenyl-1,3-propanediol | C15H16O2 | CID 231772 - PubChem.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Journal of Analytical & Bioanalytical Techniques. [Link]

- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). Arhiv za farmaciju. [Link]

- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]

- 1-(Ethyl(phenyl)amino)propane-1,3-diol - PubChem.

- EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGEN

- 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. - ResearchGate.

- NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry. [Link]

- 1-Phenylbutane-1,3-diol | C10H14O2 | CID 5232872 - PubChem.

- 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627).

- One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)

- SUPPLEMENTARY DATA - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

- (R)-(+)-1-Phenyl-1,3-propanediol | C9H12O2 | CID 2735120 - PubChem.

- NMR Chemical Shifts. University of Puget Sound. [Link]

- 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

- DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of the West Indies. [Link]

- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Arkivoc. [Link]

- Coupling constants for 1H and 13C NMR. University of Rochester. [Link]

- 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014). Chemistry LibreTexts. [Link]

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

- 1 H chemical shifts and J-coupling constants of compounds 1-3 - ResearchGate.

- NMR Coupling Constants - Chemical Instrumentation Facility.

- Table of Characteristic Proton NMR Shifts. University of California, Los Angeles. [Link]

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). MDPI. [Link]

- 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calcul

- 13C NMR Chemical Shifts - Organic Chemistry Data.

Sources

- 1. sctunisie.org [sctunisie.org]

- 2. guidechem.com [guidechem.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. anuchem.weebly.com [anuchem.weebly.com]

- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.uvic.ca [web.uvic.ca]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. acdlabs.com [acdlabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. almacgroup.com [almacgroup.com]

An In-depth Technical Guide to the Infrared Spectrum of 1-Phenylpropane-1,3-diol

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-phenylpropane-1,3-diol, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just a theoretical overview but also practical insights into experimental design and spectral interpretation, ensuring scientific integrity and a deep understanding of the underlying molecular vibrations.

Introduction: The Molecular Landscape of this compound

This compound (C₉H₁₂O₂) is a chiral organic compound featuring a phenyl group and two hydroxyl (-OH) groups attached to a propane backbone.[1][2][3] Its structure presents a combination of key functional groups that give rise to a characteristic infrared spectrum. Understanding this spectrum is pivotal for its identification, purity assessment, and the study of its chemical transformations.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral fingerprint. For this compound, the primary vibrational modes of interest are associated with the O-H bonds of the alcohol groups, the C-H bonds of the aliphatic propane chain and the aromatic phenyl ring, the C-O bonds of the alcohols, and the C=C bonds within the phenyl ring.

Theoretical Framework: Predicting the Vibrational Signature

A logical first step in interpreting an IR spectrum is to predict the expected absorption bands based on the molecule's functional groups. For this compound, we anticipate the following key features:

-

O-H Stretching: The presence of two hydroxyl groups will lead to a strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹.[4][5] The broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties. The exact position can vary depending on the concentration and the extent of hydrogen bonding.[5]

-

C-H Stretching: We expect to see distinct C-H stretching vibrations. The aromatic C-H stretches of the phenyl ring typically appear at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[6][7] The aliphatic C-H stretches from the propane backbone will be observed just below 3000 cm⁻¹ (around 3000-2850 cm⁻¹).[8][9]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring will produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.[6][8]

-

C-O Stretching: The C-O stretching vibrations of the primary and secondary alcohol groups will result in strong absorptions in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[4]

-

C-H Bending: Aliphatic C-H bending vibrations (scissoring, rocking, and wagging) will be present in the 1470-1350 cm⁻¹ range.[7] Aromatic C-H out-of-plane bending vibrations are also expected in the 900-675 cm⁻¹ region, and their positions can provide information about the substitution pattern of the phenyl ring.[6][7]

The following diagram illustrates the molecular structure of this compound and highlights the key bonds responsible for its characteristic IR absorptions.

Figure 1: Molecular structure of this compound with key vibrational modes highlighted.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The acquisition of a reliable IR spectrum is contingent upon proper sample preparation and instrument configuration. For this compound, which is a viscous liquid or a low-melting solid at room temperature, the thin-film method using salt plates is highly suitable.

Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

-

Pipette or spatula

-

Appropriate solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Step-by-Step Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Acquire a background spectrum with the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Preparation (Thin-Film Method):

-

Sample Analysis:

-

Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically process the raw data, performing a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Cleaning: Thoroughly clean the salt plates with a suitable solvent and lint-free wipes to prevent cross-contamination.[11] Store the plates in a desiccator.

The following diagram outlines the experimental workflow for acquiring the IR spectrum of this compound.

Figure 2: Experimental workflow for FTIR analysis of this compound.

Spectral Interpretation: Decoding the Molecular Fingerprint

The IR spectrum of this compound will be dominated by the strong, broad O-H stretching band. The presence of both aromatic and aliphatic C-H stretches will also be a key diagnostic feature. The following table summarizes the expected major absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3600 - 3200 | Alcohol (O-H) | Stretching | Strong, Broad |

| 3100 - 3000 | Aromatic (C-H) | Stretching | Medium to Weak |

| 3000 - 2850 | Aliphatic (C-H) | Stretching | Medium |

| 1600 - 1450 | Aromatic (C=C) | In-ring Stretching | Medium to Weak |

| 1470 - 1350 | Aliphatic (C-H) | Bending | Medium |

| 1300 - 1000 | Alcohol (C-O) | Stretching | Strong |

| 900 - 675 | Aromatic (C-H) | Out-of-plane Bending | Medium to Strong |

Self-Validation and Trustworthiness in Spectral Analysis

To ensure the integrity of the spectral interpretation, a self-validating approach is crucial. This involves:

-

Purity Assessment: The presence of unexpected peaks may indicate impurities. For instance, a sharp, intense peak around 1700 cm⁻¹ could suggest carbonyl contamination from an oxidation side-product.

-

Hydrogen Bonding Effects: The position and shape of the O-H band are sensitive to concentration. Diluting the sample in a non-polar solvent would be expected to sharpen the O-H band and shift it to a higher wavenumber as intermolecular hydrogen bonding is reduced.[5]

-

Comparison with Reference Spectra: Whenever possible, the acquired spectrum should be compared with a reference spectrum from a reputable database. While a spectrum for this compound may not be readily available, comparing it to the spectra of similar molecules like 1-phenyl-1-propanol can provide valuable corroboration.

-

Consistency Check: The presence of all expected peaks for the proposed structure and the absence of significant peaks that cannot be assigned provide strong evidence for the compound's identity. For example, the simultaneous observation of a broad O-H stretch, both aromatic and aliphatic C-H stretches, and a strong C-O stretch is highly indicative of this compound.[4][5][6][7][8][9][12]

By adhering to this multi-faceted approach, researchers can confidently interpret the IR spectrum of this compound, ensuring the accuracy and reliability of their findings.

References

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30).

- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. (n.d.). NC State University Libraries.

- 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023, September 20).

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.

- How can you identify an alcohol functional group using IR spectroscopy? (n.d.). TutorChase.

- Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry. (n.d.).

- Sample preparation for FT-IR. (n.d.).

- 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax. (2023, September 20).

- How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate.

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1).

- FTIR Sampling Techniques - Transmission: Liquids Sample Preparation. (2015, October 12). YouTube.

- (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537 - PubChem. (n.d.).

- (R)-(+)-1-Phenyl-1,3-propanediol | C9H12O2 | CID 2735120 - PubChem. (n.d.).

- 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059 - PubChem. (n.d.).

Sources

- 1. (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-1-Phenyl-1,3-propanediol | C9H12O2 | CID 2735120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tutorchase.com [tutorchase.com]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. researchgate.net [researchgate.net]

- 11. eng.uc.edu [eng.uc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]